Product packaging for Stagonolide(Cat. No.:)

Stagonolide

Cat. No.: B1260407
M. Wt: 226.27 g/mol
InChI Key: LGMKFKSSLVELLO-STBQQDIQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Stagonolide is a ten-membered macrolactone (nonenolide) of fungal origin, first isolated from Stagonospora cirsii . It serves as a potent phytotoxin and a promising prototype for the development of new natural product-derived herbicides . Research indicates that specific stagonolides, particularly this compound A, exhibit strong phytotoxic activity by affecting fundamental physiological processes. Studies on sensitive plants like Cirsium arvense and Arabidopsis thaliana have shown that this compound A acts as a mitochondrial toxin, leading to the complete dissipation of the mitochondrial membrane potential within one hour of treatment . It also inhibits intracellular vesicular traffic from the endoplasmic reticulum to the Golgi apparatus, which disrupts mitosis and leads to DNA fragmentation in root cells . Furthermore, this compound A demonstrates light-independent induction of peroxide generation in leaf cells . In contrast, the related compound Herbarumin I appears to operate through a different mechanism, potentially involving the inhibition of carotenoid biosynthesis . The herbicidal potential of stagonolides can be significantly enhanced when formulated with adjuvants like Hasten™, which facilitate cuticle penetration and increase efficacy on intact leaves . This product is intended for research use only and is not for diagnostic or therapeutic procedures.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H18O4 B1260407 Stagonolide

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H18O4

Molecular Weight

226.27 g/mol

IUPAC Name

(2R,3R,5E)-3-hydroxy-2-propyl-3,7,8,9-tetrahydro-2H-oxecine-4,10-dione

InChI

InChI=1S/C12H18O4/c1-2-6-10-12(15)9(13)7-4-3-5-8-11(14)16-10/h4,7,10,12,15H,2-3,5-6,8H2,1H3/b7-4+/t10-,12+/m1/s1

InChI Key

LGMKFKSSLVELLO-STBQQDIQSA-N

Isomeric SMILES

CCC[C@@H]1[C@H](C(=O)/C=C/CCCC(=O)O1)O

Canonical SMILES

CCCC1C(C(=O)C=CCCCC(=O)O1)O

Synonyms

stagonolide

Origin of Product

United States

Origin and Biosynthesis of Stagonolides

Fungal Producers and Isolation Methodologies

The discovery and study of stagonolides are intrinsically linked to the fungi that synthesize them. Methodologies for isolating these compounds typically involve extraction from fungal cultures followed by chromatographic purification.

The primary and most prolific producer of stagonolides is the fungus Stagonospora cirsii. acs.orgnih.govnih.govresearchgate.net This pycnidial fungus is a foliar pathogen of Cirsium arvense, commonly known as Canada thistle, a noxious and invasive perennial weed. acs.orgnih.govacs.org The ecological role of S. cirsii is that of a natural antagonist to this weed, and its production of phytotoxic stagonolides is a key mechanism in its pathogenicity. This has led to its investigation as a potential mycoherbicide for the biological control of C. arvense. acs.orgnih.govnih.gov

Initial isolation of the principal metabolite, stagonolide, was achieved from liquid cultures of the fungus. acs.orgresearchgate.netacs.org However, subsequent research demonstrated that growing S. cirsii on solid media, such as millet, significantly increases the yield and diversity of the nonenolides produced. acs.orgnih.govresearchgate.netacs.org The general isolation process involves growing the fungus on a suitable medium, followed by extraction of the fungal biomass and culture filtrate with organic solvents like ethyl acetate. The crude extract is then subjected to column chromatography on silica (B1680970) gel to separate the various this compound analogues. acs.org

A variety of stagonolides have been isolated from Stagonospora cirsii, designated as stagonolides A through K, each with unique structural modifications. researchgate.net

While Stagonospora cirsii is the main source, other fungi produce structurally related ten-membered lactones. One notable example is modiolide A, a compound also isolated from cultures of S. cirsii, but originally discovered in Paraphaeosphaeria sp., a fungus isolated from a horse mussel. nih.govacs.org The genus Curvularia is also known to produce a wide array of secondary metabolites, including diverse polyketides and compounds with phytotoxic activity, making it a relevant source of structurally similar molecules. nih.govnih.govresearchgate.netfrontiersin.org Other fungal genera known to produce nonenolides include Phoma, Colletotrichum, and Aspergillus. researchgate.netsemanticscholar.org

Fungal SourceAssociated Compound(s)Reference
Stagonospora cirsiiStagonolides A-K, Modiolide A, Herbarumin I acs.orgnih.govresearchgate.net
Paraphaeosphaeria sp.Modiolide A nih.govacs.org
Curvularia sp.Various phytotoxic polyketides (e.g., Curvularin) nih.govresearchgate.net
Colletotrichum truncatumTruncatenolide researchgate.netacs.org
Phoma herbarumHerbarumin I semanticscholar.org

Enhancing the production of stagonolides is crucial for further research and potential commercial application. Several biotechnological strategies can be employed to increase yields. One primary approach is the optimization of fermentation conditions. frontiersin.orgnih.gov Research has shown that solid-state fermentation of S. cirsii is more productive than submerged (liquid) fermentation. acs.orgacs.org Further optimization would involve refining parameters such as temperature, pH, aeration, and the composition of the culture medium. mdpi.commdpi.com Selecting optimal carbon and nitrogen sources is a key factor in maximizing secondary metabolite output. nih.govmdpi.com

Furthermore, strain selection and improvement represent another powerful tool. A specific strain, S. cirsii VIZR G-51, has been patented for its ability to produce this compound A and herbarumin I at pre-industrial levels, yielding over 100 mg/L and 450 mg/kg, respectively. researchgate.net Future approaches could involve genetic engineering of the producing fungus to upregulate the biosynthetic gene cluster responsible for this compound synthesis or to remove metabolic bottlenecks.

Proposed Biosynthetic Pathways of Stagonolides

Stagonolides are classified as polyketides, a large group of secondary metabolites synthesized through the condensation of small carboxylic acid units. nih.govwikipedia.orgnih.gov

The biosynthesis of stagonolides is proposed to originate from a polyketide pathway, which shares fundamental similarities with fatty acid biosynthesis. nih.govresearchgate.net The core enzymatic machinery is a multi-domain enzyme complex known as a highly-reducing polyketide synthase (HRPKS). nih.gov

The process begins with a "starter unit," typically acetyl-CoA. This starter unit is elongated through the sequential addition of "extender units," which are most commonly derived from malonyl-CoA. wikipedia.orgresearchgate.net Each addition is a decarboxylative Claisen-type condensation reaction catalyzed by the ketosynthase (KS) domain of the PKS. nih.gov During the assembly of the polyketide chain, various domains within the PKS—such as ketoreductase (KR), dehydratase (DH), and enoylreductase (ER)—can act on the growing chain to reduce keto groups, creating the specific pattern of hydroxyl and unsaturated bonds seen in the final this compound structure.

The biosynthesis of a ten-membered lactone like this compound can be broken down into several key steps following the initiation with precursors:

Iterative Chain Elongation: The HRPKS iteratively adds extender units to the growing polyketide chain, which remains covalently bound to the acyl carrier protein (ACP) domain of the synthase as a thioester. nih.govwikipedia.org

Processing and Modification: As the chain is elongated, the reductive domains of the PKS selectively modify the β-keto groups, leading to a linear polyketide intermediate with a specific hydroxylation and saturation pattern.

Lactonization and Release: The final key step is the release of the completed polyketide chain from the PKS. This is not a simple hydrolysis but an intramolecular cyclization. A thioesterase (TE) domain at the end of the PKS complex catalyzes the attack of a hydroxyl group from within the polyketide chain onto the thioester linkage with the ACP, forming the ten-membered lactone ring and releasing the molecule. nih.gov

Post-PKS Modification: After the core nonenolide ring is formed, additional enzymes (e.g., oxidoreductases, hydroxylases) can further modify the structure to generate the diverse array of this compound analogues observed in nature. nih.gov

The primary intermediate is the enzyme-bound linear polyketide chain prior to cyclization. Following the release from the PKS, the initial cyclized product serves as a putative intermediate that can be further tailored by other enzymes to yield the final this compound variants. nih.gov

Chemical Synthesis and Stereochemical Elucidation of Stagonolides

Stereochemical Assignment and Structural Revision Studies

The complex, stereochemically rich structures of stagonolides present a significant challenge for structural elucidation. While modern spectroscopic methods are powerful, total synthesis remains the ultimate tool for confirming or revising proposed structures.

Elucidation of Relative and Absolute Configurations of Stagonolide Isomers

Determining the precise three-dimensional arrangement of atoms (stereochemistry) in this compound isomers is a critical aspect of their study. The initial isolation and characterization of stagonolides B-F relied on spectroscopic methods. acs.org However, the subtle differences between stereoisomers often lead to ambiguous or incorrect assignments. Total synthesis provides an unambiguous route to a specific isomer, whose spectral data can then be compared to the natural product. For example, the asymmetric total synthesis of this compound G was necessary to revise its originally assigned (3R, 6S, 9S)-configuration to (3S, 6R, 9R). colab.ws Similarly, the absolute configuration of curvulide A, a related 10-membered lactone, was revised to 2Z, 4S, 5S, 6R, and 9R through synthetic efforts and analysis. nih.gov These studies often involve the synthesis of multiple potential isomers to find a match, highlighting the power of synthesis in resolving stereochemical puzzles. researchgate.net

Case Studies in Structural Revisions (e.g., this compound D)

The total synthesis of this compound D serves as a prime example of structural revision. The initial structure was proposed based on spectral data of the isolated natural product. However, when a stereoselective total synthesis of this proposed structure was completed, the nuclear magnetic resonance (NMR) data of the synthetic compound did not match that of the natural isolate. acs.orgacs.orgnih.gov

This discrepancy prompted a re-evaluation of the structure. Researchers then accomplished the total synthesis of the unnatural enantiomer, (+)-stagonolide D. Through this work, they were able to revise the proposed relative configuration and definitively establish the absolute configuration of natural this compound D as (4S,7R,8R,9S). acs.org The key steps in this synthesis involved constructing the macrolide via ring-closing metathesis (RCM) and forming the final epoxide ring through a tandem deprotection/displacement sequence. acs.orgacs.orgnih.gov This case underscores the indispensable role of total synthesis in the definitive structural assignment of complex natural products.

Table 2: Structural Revision of this compound D

Feature Putative Structure Revised Structure Method of Revision Reference(s)
Stereochemistry Initially unconfirmed/incorrectly assigned (4S,7R,8R,9S) Total synthesis of the putative structure and its optical antipode, followed by NMR comparison with the natural product. acs.org, acs.org
Synthetic Strategy N/A Ring-closing metathesis (RCM) for macrolide formation; Concomitant O-TBS deprotection and displacement of an adjacent -OMs group for epoxide formation. Total Synthesis acs.org, nih.gov
Conclusion The spectral data of the synthetic putative structure did not match the natural product. The synthesis of the optical antipode allowed for the conclusive assignment of the relative and absolute configuration. Comparison of spectroscopic data (¹H and ¹³C NMR) acs.org

Semisynthetic Approaches to this compound Derivatives

While total synthesis provides access to the natural products themselves, semisynthesis offers a practical route to novel analogues for biological evaluation. mdpi.com Starting from stagonolides produced in sufficient quantities by fungal cultures, such as Stagonospora cirsii, chemists can perform simple chemical modifications to create a library of related compounds. nih.govmdpi.com

The primary goal of these semisynthetic efforts is often to conduct structure-activity relationship (SAR) studies. By systematically modifying specific functional groups on the this compound core and testing the biological activity of the resulting derivatives, researchers can identify which structural features are crucial for phytotoxicity or other effects. For example, a series of derivatives of this compound A, J, K, and herbarumin I were created through acetylation reactions. mdpi.comresearchgate.net Testing this library revealed that oxidation of the C-7 hydroxyl group was a key determinant of toxicity to various organisms. mdpi.com Another study involved creating five semisynthetic derivatives of this compound E and curvulide A to probe the importance of the epoxide group for phytotoxicity. nih.gov These approaches, which modify the natural scaffold, are essential for understanding the chemical basis of biological activity and for the rational design of new agents, such as herbicides. nih.govmdpi.com

Biological Activities and Cellular Mechanisms of Action

Diverse Biological Activities of Stagonolides

Stagonolides exhibit a broad spectrum of biological activities, making them promising candidates for various applications, including the development of natural herbicides and novel therapeutic agents. researchgate.netmdpi.comresearchgate.netnih.gov

Phytotoxic and Herbicidal Activities

Several stagonolide compounds have demonstrated significant phytotoxic and herbicidal potential. acs.orgmdpi.comresearchgate.netnih.govnih.gov this compound, the primary phytotoxic metabolite from Stagonospora cirsii, has been shown to be a non-host-specific but selective phytotoxin. researchgate.netnih.gov

Leaves of Cirsium arvense (Canada thistle) are particularly sensitive to this compound. acs.orgresearchgate.netnih.gov this compound also acts as a potent inhibitor of root growth in seedlings of C. arvense and other species within the Asteraceae family. researchgate.netnih.gov In contrast, the growth of wheat and radish seedlings is less affected, and cucumber seedlings show insensitivity to the toxin. researchgate.netnih.gov

Subsequent research has identified additional stagonolides with phytotoxic properties. Stagonolides H and I, as well as modiolide A, were found to be phytotoxic to C. arvense at a concentration of 1 mg/mL. acs.orgnih.gov this compound H, in particular, was identified as the most potent toxin in this group and demonstrated selectivity, with Canada thistle being the most sensitive among eight different plant species tested. acs.orgnih.gov It was also the only one of this group to inhibit chicory seedling root growth. acs.orgnih.gov

Structure-activity relationship studies have revealed that the oxidation of the C-7 hydroxyl group is crucial for the phytotoxic activity of stagonolides. mdpi.comnih.gov this compound A and the C-7 oxidized this compound K exhibited the highest phytotoxicity in leaf puncture and agar (B569324) seedling assays. mdpi.comnih.gov In contrast, stagonolides B through F did not show toxicity against C. arvense and Sonchus arvensis in leaf disk puncture assays at 1 mg/mL. researchgate.net

The herbicidal potential of stagonolides is further supported by studies on various plant species. This compound A has shown non-selective phytotoxic activity, affecting a range of plants including wheat, chickpea, radish, and tomato. nih.govresearchgate.net The use of adjuvants, such as Hasten™, has been shown to enhance the phytotoxic activity of stagonolides A and K, and herbarumin I on non-punctured leaf discs of Sonchus arvensis. nih.govresearcher.life

Table 1: Phytotoxic Activity of Various Stagonolides


CompoundActivityAffected Plant SpeciesReference
This compoundSelective phytotoxin, strong inhibitor of root growthCirsium arvense, other Asteraceae[7, 12]
This compound AHigh phytotoxicity, non-selectiveCirsium arvense, Sonchus arvensis, wheat, chickpea, radish, tomato[2, 11, 13, 23]
This compound HPotent and selective phytotoxin, inhibits root growthCirsium arvense (most sensitive), chicory[1, 18]
This compound IPhytotoxicCirsium arvense[1, 18]
This compound KHigh phytotoxicitySonchus arvensis[2, 11]
Stagonolides B-FNot toxicCirsium arvense, Sonchus arvensis researcher.life

Antimicrobial Activities (Antibacterial and Antifungal)

Certain stagonolides have exhibited antimicrobial properties, although this activity appears to be more selective and generally weaker than their phytotoxic effects. researchgate.netmdpi.comnih.gov this compound itself has been reported to possess weak antimicrobial activity. mdpi.com

Studies on a range of stagonolides, including stagonolides J and K, have been conducted to evaluate their antimicrobial effects. acs.org The oxidation of the C-7 hydroxyl group, a key factor for phytotoxicity, also leads to toxicity against the bacterium Bacillus subtilis. mdpi.comnih.gov this compound F has been noted for its potential antimicrobial properties, suggesting it could be a candidate for the development of new antibiotics. ontosight.ai Similarly, this compound B has demonstrated the ability to inhibit the growth of certain bacteria and fungi. ontosight.ai

However, not all stagonolides show broad-spectrum antimicrobial action. For instance, this compound was found to be non-toxic to B. subtilis and E. coli at concentrations of 50-100 µ g/disc , though it did show weak activity against the fungus Candida tropicalis. researchgate.net Herbarumin I, another related nonenolide, lacks antimicrobial activity. mdpi.com

Cytotoxic Activities

Several stagonolides have demonstrated cytotoxic effects against various cell lines, indicating their potential as anticancer agents. mdpi.comnih.govacs.org this compound A is known to have a wide range of biological activities, including cytotoxic effects. mdpi.com

The structural features that confer phytotoxicity also appear to be important for cytotoxicity. The oxidation of the C-7 hydroxyl group in stagonolides results in toxicity to Sf9 insect cells. mdpi.comnih.gov In contrast, stagonolides that are not oxidized at the C-7 position show little to no cytotoxic activity. mdpi.com For example, stagonolides J and its derivatives were non-toxic to Sf9 cells, while the acetylation of this compound K led to weak cytotoxicity in these cells. mdpi.com

This compound F is another member of this family that has been investigated for its potential anticancer effects, with research exploring its ability to inhibit cancer cell growth. ontosight.ai The cytotoxic properties of stagonolides are an active area of research, with studies aiming to elucidate their mechanisms of action and potential for therapeutic applications. acs.orgresearchgate.net

Other Reported Biological Effects (e.g., Entomotoxic, Anti-inflammatory, Anti-feedant)

Beyond their phytotoxic, antimicrobial, and cytotoxic activities, stagonolides have been reported to possess other biological effects.

Entomotoxic Activity: this compound A has been identified as having entomotoxic properties. mdpi.com The oxidation of the C-7 hydroxyl group, which enhances phytotoxicity and cytotoxicity, also confers toxicity to Sf9 insect cells, suggesting a potential application as a biopesticide. mdpi.comnih.gov

Anti-inflammatory Effects: this compound F has been cited for its potential anti-inflammatory actions, which could be beneficial in treating inflammatory diseases. ontosight.ai

Elucidation of Cellular and Molecular Mechanisms of Action (MOA)

While the full scope of the mechanisms through which stagonolides exert their biological effects is still under investigation, research has begun to shed light on their cellular and molecular targets. mdpi.comnih.govmdpi.com

Impact on Mitochondrial Function and Membrane Potential (e.g., this compound A)

Studies have shown that this compound A can cause a complete dissipation of the mitochondrial membrane potential in the root cells of Arabidopsis thaliana within just one hour of treatment. nih.govresearchgate.net This disruption of the mitochondrial membrane potential is a significant event, as it can trigger downstream cellular processes, including programmed cell death. nih.govionbiosciences.com The effect of this compound A on mitochondria is potent, leading to severe disorders in root cells. nih.gov

In contrast, herbarumin I, another phytotoxic nonenolide, has a much milder effect on mitochondrial membrane potential. nih.govresearchgate.net This suggests that while both compounds are phytotoxic, their primary mechanisms of action may differ, with this compound A acting as a potent mitochondrial toxin. mdpi.comnih.govresearchgate.net The ability of this compound A to disrupt such a fundamental cellular process underscores its broad spectrum of biological activities. mdpi.com

Table 2: Mentioned Compounds


Compound Name
This compound
This compound A
This compound B
This compound C
This compound D
This compound E
This compound F
This compound G
This compound H
This compound I
This compound J
This compound K
Modiolide A
Herbarumin I
7-acetylthis compound J
bis(acetyl)this compound J
acetylthis compound A

Interference with Intracellular Vesicular Trafficking from Endoplasmic Reticulum to Golgi Apparatus (e.g., this compound A)

This compound A is thought to disrupt the normal flow of intracellular vesicular traffic, specifically from the endoplasmic reticulum (ER) to the Golgi apparatus. researchgate.netnih.govmdpi.comnih.gov This essential pathway is responsible for the transport, modification, and sorting of proteins and lipids. nih.govtmc.eduuvigo.esunizg.hr The disruption of this trafficking is a significant aspect of this compound A's mechanism of action, leading to downstream consequences for cellular function and division. researchgate.netnih.govmdpi.comnih.gov This interference is highlighted as a key mechanism contributing to its phytotoxic effects. mdpi.com

Effects on Mitosis and Cell Division (e.g., this compound A)

This compound A has been identified as an inhibitor of mitosis, the process of cell division. researchgate.netnih.govmdpi.comnih.gov Studies on onion (Allium cepa) root tips revealed that treatment with this compound A significantly lowered the mitotic index. nih.govresearchgate.net Interestingly, this inhibition was accompanied by a notable increase in the proportion of cells in the anaphase stage, suggesting that this compound A specifically interferes with the transition from anaphase to telophase. nih.gov However, it was observed that this compound A does not appear to affect the cytoskeleton in the root tip cells of A. cepa and Cirsium arvense. researchgate.netnih.govmdpi.comnih.gov The disruption of mitosis is likely a direct consequence of the interference with vesicular trafficking from the ER to the Golgi, which is crucial for proper cell plate formation during cytokinesis in plants. researchgate.netnih.govmdpi.comnih.gov

Investigation of DNA Fragmentation in Affected Cells

Treatment with this compound A has been shown to induce DNA fragmentation in the root cells of Arabidopsis thaliana. researchgate.netnih.gov This phenomenon, often observed as a "ladder" pattern on agarose (B213101) gel electrophoresis, is a hallmark of programmed cell death, or apoptosis. wikipedia.orgwikipedia.org The fragmentation occurs when endonucleases, such as caspase-activated DNase (CAD), cleave the genomic DNA in the linker regions between nucleosomes. wikipedia.org In A. thaliana root cells exposed to this compound A, multiple nuclei exhibited strong red fluorescence, which is indicative of the presence of short, single-stranded DNA fragments, a characteristic of this process. nih.gov This suggests that this compound A can trigger a programmed cell death pathway in sensitive plant cells. nih.gov

Comparative Analysis of this compound A and Herbarumin I Mechanisms of Action

This compound A and Herbarumin I, both ten-membered lactones produced by the fungus Stagonospora cirsii, exhibit distinct primary mechanisms of action. researchgate.netnih.govmdpi.comresearchgate.net While this compound A's primary mode of action is believed to be the inhibition of intracellular vesicular trafficking from the ER to the Golgi apparatus, Herbarumin I is thought to act differently. researchgate.netnih.govmdpi.comresearchgate.netresearchgate.net Research suggests that Herbarumin I's main mechanism likely involves the inhibition of carotenoid biosynthesis. researchgate.netnih.govmdpi.comnih.gov

This difference in their mechanisms is reflected in their physiological effects. For instance, the electrolyte leakage caused by Herbarumin I is light-dependent, whereas the leakage induced by this compound A is not. researchgate.netnih.govmdpi.comnih.gov Furthermore, while both compounds can induce the generation of peroxides in leaf cells without immediately affecting photosynthesis, the effects of this compound A on root cells, such as dissipation of mitochondrial membrane potential and DNA fragmentation, are much more severe than those of Herbarumin I at comparable concentrations. researchgate.netnih.govnih.govresearchgate.net

Potential Inhibition of Biosynthetic Pathways (e.g., Carotenoid Biosynthesis by Herbarumin I)

Herbarumin I is proposed to primarily act by inhibiting the biosynthesis of carotenoids. researchgate.netnih.govmdpi.comnih.gov Carotenoids are essential pigments in plants that play a crucial role in photosynthesis and photoprotection. unl.edutaylorfrancis.com The inhibition of their synthesis would lead to a decrease in these protective pigments, making the plant cells more susceptible to photo-oxidative damage, which aligns with the observation that Herbarumin I-induced electrolyte leakage is light-dependent. researchgate.netnih.govmdpi.comnih.gov In experiments on Cirsium arvense and Arabidopsis thaliana, treatment with Herbarumin I in the presence of light led to a drop in the carotenoid content in the leaves. researchgate.netnih.govnih.gov

Structure-Activity Relationship (SAR) Studies of Stagonolides and Related Lactones

Identification of Key Structural Features for Bioactivity (e.g., C-7 Oxidation)

Structure-activity relationship (SAR) studies on stagonolides and related ten-membered lactones have identified the oxidation state of the C-7 position as a critical determinant of their biological activity. mdpi.comnih.govnih.govresearchgate.net Specifically, the presence of an oxidized C-7 hydroxyl group, as seen in this compound A, is strongly correlated with higher phytotoxicity. mdpi.comnih.govnih.govresearchgate.net

In comparative studies, this compound A and C-7 oxidized this compound K demonstrated the highest phytotoxic activity in leaf puncture and seedling growth assays. mdpi.comnih.govresearchgate.net The oxidation at C-7 also appears to confer broader biological activity, leading to toxicity against microalgae, Bacillus subtilis, and Sf9 insect cells. mdpi.comnih.govresearchgate.net Conversely, nonenolides that are not oxidized at the C-7 position generally exhibit little to no such non-target activity. mdpi.comnih.govresearchgate.net These findings underscore the importance of the C-7 oxidation for the potent and broad-spectrum bioactivity of these lactones. mdpi.comnih.govnih.govresearchgate.net

Influence of Stereochemistry on Biological Potency (e.g., 7S vs. 7R analogues)

The stereochemistry of this compound analogues plays a crucial role in determining their biological potency, particularly concerning their phytotoxic effects. Research has demonstrated that the spatial orientation of substituents, specifically at the C-7 position, can significantly impact the compound's activity.

Notably, comparative studies between C-7 epimers have revealed a discernible trend in phytotoxicity. It has been observed that analogues possessing a 7S configuration are generally more phytotoxic than their corresponding 7R counterparts. researchgate.netnih.gov This distinction underscores the importance of the three-dimensional structure of the lactone ring and its interaction with biological targets. The specific arrangement of the hydroxyl group at the C-7 position in the S configuration appears to be more favorable for eliciting a phytotoxic response.

Impact of Functional Group Modifications on Activity Profiles

The biological activity of stagonolides is highly sensitive to modifications of their functional groups. Structure-activity relationship (SAR) studies have elucidated how specific chemical alterations can either enhance or diminish the potency and spectrum of activity of these ten-membered lactones.

A pivotal functional group for broad-spectrum biological activity is located at the C-7 position. The oxidation of the C-7 hydroxyl group to a carbonyl group is a critical modification that leads to a significant increase in general toxicity. nih.govmdpi.com this compound analogues featuring a C-7 carbonyl, such as this compound A, exhibit toxicity against a range of organisms including microalgae and bacteria, whereas the non-oxidized C-7 hydroxyl counterparts are largely inactive against these organisms. researchgate.netnih.govmdpi.com

Acetylation of hydroxyl groups is another key modification that influences the biological profile. For instance, the acetylation of this compound K at its hydroxyl group resulted in a weak manifestation of cytotoxic activity against Sf9 cells, whereas many other C-7 hydroxyl compounds were non-toxic. researchgate.net Furthermore, acetylation can alter the lipophilicity of the molecules, as seen with the acetylated derivatives of this compound J and herbarumin I, which showed higher logP values than their parent compounds. nih.gov However, in the case of this compound J, which itself showed some phytotoxicity, its mono- and bis-acetyl derivatives completely lost this activity. mdpi.comresearchgate.net

Other structural modifications have also been shown to be detrimental to phytotoxic activity. Any modification at the C-2 to C-4 region of the this compound scaffold has been associated with a loss of phytotoxicity. researchgate.net Similarly, replacing the propyl substituent at the C-9 position with a smaller methyl group also leads to a reduction or loss of phytotoxic effects. researchgate.net

These findings highlight that the presence of specific functional groups and their arrangement on the this compound core are essential for biological activity, with the C-7 carbonyl being a key feature for broad toxicity and the C-9 propyl group and an unmodified C-2 to C-4 region being important for phytotoxicity.

Analytical and Spectroscopic Characterization in Research Contexts

Advanced Spectroscopic Techniques for Structural Analysis and Confirmation

The definitive identification of stagonolide compounds is accomplished through a suite of spectroscopic methods, each providing unique insights into the molecule's complex structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy stands as a cornerstone for the structural elucidation of stagonolides. scielo.org.za Both one-dimensional (¹H and ¹³C NMR) and two-dimensional (COSY, HSQC, HMBC, NOESY) NMR experiments are employed to piece together the connectivity and spatial arrangement of atoms. hyphadiscovery.comacs.org For instance, ¹H NMR spectra provide information about the chemical environment of protons, while ¹³C NMR spectra reveal the carbon framework. researchgate.net Two-dimensional techniques are particularly powerful; COSY (Correlation Spectroscopy) identifies proton-proton couplings, HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons over two or three bonds, and NOESY (Nuclear Overhauser Effect Spectroscopy) reveals through-space proximity of nuclei, which is critical for determining relative stereochemistry. hyphadiscovery.comacs.org The analysis of these complex NMR datasets allows researchers to map out the entire molecular structure. scielo.org.zarsc.org

Mass Spectrometry (MS) is another indispensable tool, primarily used to determine the molecular weight and elemental composition of this compound compounds. wikipedia.orgthermofisher.com High-resolution mass spectrometry (HRMS), often coupled with electrospray ionization (ESI), provides highly accurate mass measurements, allowing for the determination of the molecular formula. acs.org Fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments offer additional structural clues by revealing how the molecule breaks apart, which can help in identifying substructures and the placement of functional groups. wikipedia.orgresearchgate.net

Infrared (IR) Spectroscopy provides key information about the functional groups present in this compound molecules. platypustech.comrockymountainlabs.com Characteristic absorption bands in the IR spectrum can confirm the presence of hydroxyl groups (around 3300-3400 cm⁻¹), a lactone (ester) group (around 1725-1730 cm⁻¹), and olefinic (carbon-carbon double) bonds (around 1650-1667 cm⁻¹). researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy is used to investigate the electronic transitions within the molecule. platypustech.comrockymountainlabs.com For many this compound derivatives, no significant absorption peaks are found in the UV/visible spectrum, which is also an important piece of structural information. researchgate.net

Table 1: Spectroscopic Data for Selected this compound Analogues

Compound IR (cm⁻¹) Key NMR Data Mass Spectrometry (m/z)
This compound D 3423 (OH), 1467, 1371, 1108, 1036 ¹H NMR (300 MHz, CDCl₃): δ 5.60 (1H, m), 5.39-5.30 (2H, m), 3.40 (1H, m), 3.16 (1H, m), 2.92 (1H, m), 1.69 (1H, brs), 1.22 (3H, d, J=7.0Hz); ¹³C NMR (75 MHz, CDCl₃): δ 135.2, 119.3, 69.5, 60.8, 58.2, 20.4 EIMS: m/z 114 [M]⁺
This compound J 3380 (OH), 1725 (lactone), 1650 (olefin) Characterized by extensive 1D and 2D NMR HRESI-MS data used for structural confirmation
This compound K 3310 (OH), 1730 (lactone), 1667 (olefin) Characterized by extensive 1D and 2D NMR HRESI-MS data used for structural confirmation

This table is a representation of typical data and may not be exhaustive.

Chromatographic Methods for Research Sample Isolation and Purification

The isolation of stagonolides from their natural source, the fungus Stagonospora cirsii, or the purification of synthetic stagonolides requires sophisticated chromatographic techniques. researchgate.netsemanticscholar.org These methods separate the target compound from a complex mixture of other metabolites or reaction byproducts.

Column Chromatography is a fundamental technique used for the initial, coarse separation of compounds. semanticscholar.org Silica (B1680970) gel is a common stationary phase, and a solvent or a mixture of solvents (the mobile phase) is used to elute the compounds from the column based on their polarity. semanticscholar.orgresearchgate.net Thin-layer chromatography (TLC) is often used alongside column chromatography to monitor the separation process and identify fractions containing the desired this compound. semanticscholar.orgresearchgate.net

High-Performance Liquid Chromatography (HPLC) , particularly preparative HPLC, is employed for the final purification of stagonolides to a high degree of purity. researchgate.net Reversed-phase columns, such as C18 columns, are frequently used, where a nonpolar stationary phase is paired with a polar mobile phase (e.g., a water/acetonitrile mixture). researchgate.net The high resolution of HPLC allows for the separation of closely related this compound analogues. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) can also be utilized, where gas chromatography separates volatile compounds before they are detected and identified by mass spectrometry. wikipedia.org

The development of efficient chromatographic protocols is crucial, as stagonolides are often produced in small quantities naturally, making their isolation challenging. researchgate.net

Challenges and Progress in X-ray Crystallography for Definitive Structural Determination

X-ray crystallography provides the most definitive three-dimensional structure of a molecule by analyzing the diffraction pattern of X-rays passing through a single crystal. libretexts.org However, its application to stagonolides has faced significant challenges.

The primary hurdle is the difficulty in obtaining high-quality single crystals of stagonolides suitable for X-ray diffraction analysis. immutoscientific.commigrationletters.com Many natural products, including stagonolides, can be difficult to crystallize due to their structural flexibility or the presence of multiple conformers. glycoforum.gr.jp For instance, researchers attempting the total synthesis of this compound D reported that they were unable to obtain crystals of the final compound that were adequate for X-ray crystallographic analysis. researchgate.net

Despite these challenges, progress has been made. In some cases, derivatization of the this compound molecule can facilitate crystallization. The X-ray crystal structure of an intermediate compound in the total synthesis of this compound D was successfully obtained, which provided crucial information for confirming the relative and absolute stereochemistry of that intermediate. acs.org More recently, crystallographic data for this compound K and this compound A have become available, marking a significant advancement in the definitive structural determination of these complex molecules. acs.org

The continuous development of crystallization techniques and more powerful X-ray sources offers hope for overcoming the current limitations and obtaining crystal structures for a wider range of this compound compounds in the future. glycoforum.gr.jp

Future Directions and Research Opportunities

Development of Novel Stagonolide Analogues with Enhanced Specificity and Potency

A primary focus of future research will be the rational design and synthesis of novel this compound analogues. Through targeted chemical modifications, researchers aim to create derivatives with improved specificity towards their biological targets and enhanced potency. Structure-activity relationship (SAR) studies have already provided valuable insights, revealing that modifications at certain positions on the this compound scaffold can significantly impact bioactivity. mdpi.com For instance, the oxidation of the C-7 hydroxyl group has been shown to influence toxicity to various organisms. mdpi.comresearchgate.net

Future efforts will likely involve a more detailed exploration of the chemical space around the this compound core. This includes the synthesis of a wider array of derivatives by altering substituent groups, modifying the lactone ring, and introducing different functional groups. These new analogues will be subjected to rigorous biological screening to identify compounds with superior performance characteristics, such as increased efficacy at lower concentrations and reduced off-target effects. Computational modeling and molecular dynamics simulations could also play a crucial role in predicting the interactions of these analogues with their target proteins, thereby guiding the synthetic efforts toward more promising candidates. acs.org

In-depth Investigation of Undiscovered or Partially Elucidated Mechanisms of Action

While the phytotoxic effects of stagonolides are well-documented, a complete understanding of their molecular mechanisms of action (MoA) remains an area of active investigation. nih.govresearchgate.net Identifying the precise molecular targets of these compounds is a critical step in developing them into effective and safe products. nih.govmdpi.com Future research will need to employ a range of modern techniques to unravel these complex biological pathways.

Approaches such as "physionomics" and metabolomics can provide a comprehensive overview of the physiological and metabolic changes induced by this compound treatment in plants. researchgate.net By analyzing these response patterns, researchers can gain clues about the specific biochemical processes that are disrupted. researchgate.net Further investigation at the molecular level, including protein profiling and genetic studies, will be necessary to pinpoint the exact enzymatic or receptor targets. nih.gov Elucidating these mechanisms will not only be crucial for herbicide development but could also reveal novel biochemical pathways in plants. researchgate.net

Applications in Agrochemical Research and Development for Targeted Herbicide Strategies

Stagonolides and their derivatives hold considerable promise as natural-product-derived herbicides. mdpi.comresearchgate.netresearchgate.net Their phytotoxic properties, particularly the inhibition of root growth and induction of necrotic lesions, make them attractive candidates for weed management. researchgate.netnih.gov A significant advantage of developing natural compounds as herbicides is the potential for novel modes of action, which is crucial for combating the growing problem of herbicide-resistant weeds. nih.govmdpi.commdpi.com

Exploration of New Biological Targets and Unidentified Therapeutic Potential

Beyond their established phytotoxic and antimicrobial activities, stagonolides may possess other biological properties that have yet to be discovered. researchgate.netresearchgate.net The broad spectrum of activity observed for some stagonolides suggests that they may interact with multiple biological targets. nih.gov Future research should, therefore, involve screening stagonolides and their analogues against a diverse range of biological targets to uncover any unidentified therapeutic potential. nih.govnih.gov

This exploration could lead to the discovery of new applications in medicine, such as novel anticancer, anti-inflammatory, or immunosuppressive agents. High-throughput screening of compound libraries against various cell lines and enzyme assays will be a key strategy. nih.gov Furthermore, as our understanding of disease pathways evolves, new potential targets will emerge, providing fresh opportunities to evaluate the therapeutic utility of the this compound family of compounds. nih.govnih.gov

Advanced Biotechnological Production and Sustainable Sourcing of Stagonolides

To fully realize the potential of stagonolides, efficient and sustainable methods for their production are required. While some fungal strains are known to produce stagonolides, yields can be variable. mdpi.comresearchgate.net Biotechnological approaches offer a promising solution to this challenge. This includes the screening of fungal strains to identify high-yielding producers and the optimization of fermentation conditions and media composition. nih.gov

Metabolic engineering of the producing fungal strains is another exciting avenue. By understanding and manipulating the biosynthetic pathways of stagonolides, it may be possible to significantly increase production titers. nih.gov Furthermore, as the demand for sustainable products grows, there is a strong emphasis on developing sourcing strategies that are environmentally responsible. tracextech.comstanford.edutrellis.net This includes exploring the use of renewable feedstocks for fermentation and developing processes that minimize waste and energy consumption. Advanced biotechnology is seen as a key enabler for creating sustainable bio-based solutions across various industries. cultivated-x.com

Q & A

Q. What are the key synthetic strategies for stagonolide E, and how do catalytic methods influence stereochemical outcomes?

this compound E is synthesized via bidirectional cross-metathesis and ring-closing metathesis (RCM) of C2-symmetric diene precursors derived from L-tartrate. Critical steps include:

  • Site-selective cross metathesis to functionalize terminal alkenes.
  • Ru-lipase-catalyzed dynamic kinetic resolution (DKR) to establish stereochemistry at C9, ensuring high enantiomeric excess .
  • Yamaguchi macrolactonization for macrocycle formation, optimized for ten-membered ring closure . Methodological focus: Catalytic efficiency in DKR and macrolactonization yield control (e.g., 53–67% yields with methyl substituents) .

Q. How is nuclear magnetic resonance (NMR) spectroscopy applied to resolve the relative configuration of this compound E?

NMR analysis, particularly 3J^3J(H5–H6) coupling constants (8.2 Hz), indicates a trans-diaxial arrangement between H5 and H6 protons. This supports a (5R,6R) configuration, while discrepancies in C4/C5 configurations are resolved via computational modeling of dihedral angles (e.g., 170° vs. 90° for competing stereoisomers) .

Q. What role does Sharpless epoxidation play in derivatizing this compound E into curvulide A?

Sharpless asymmetric epoxidation of this compound E’s allylic alcohol moiety generates curvulide A. Stereochemical control is achieved using D-(−)-diethyl tartrate (DET), yielding a 58% epoxide (39b) with NMR and optical rotation data matching natural curvulide A .

Advanced Research Questions

Q. How do computational methods resolve contradictions in absolute configurations of this compound E and curvulide A?

Discrepancies in C4/C5 configurations arise from conflicting NOE and coupling data. Density functional theory (DFT) calculations compare energy-minimized dihedral angles of stereoisomers (e.g., 39a vs. 39b), validating the observed 3J^3J(H5–H6) = 8.2 Hz as consistent with a 170° angle in 39b . Challenges persist due to unavailability of (4S,5S)-configured analogs for direct comparison .

Q. Why do substituent patterns significantly affect macrocyclization yields in this compound analogs?

Substituents at C6 and C9 enhance RCM efficiency by stabilizing transition states. For example:

  • 9-Methyl-substituted derivatives yield 53% vs. 27% for unsubstituted analogs.
  • 6,9-Dimethyl substitution increases yield to 67%, attributed to reduced ring strain and favorable preorganization . Methodological insight: Conformational analysis via molecular mechanics guides substituent selection .

Q. How can dynamic kinetic resolution (DKR) be optimized for this compound E’s stereocenter at C9?

Ru-lipase DKR combines ruthenium-catalyzed racemization with enzymatic acylation. Key parameters:

  • Lipase selection (e.g., CAL-B) for enantioselective acetylation.
  • Solvent optimization (e.g., toluene) to balance enzyme activity and metal compatibility.
  • Reaction monitoring via chiral HPLC to ensure >95% ee .

Q. What experimental and computational approaches address conflicting CD and NMR data in curvulide A’s stereochemical assignment?

  • CD spectroscopy compares curvulide A’s spectrum to structurally related epoxides, assigning C9 as R-configuration.
  • Molecular dynamics simulations correlate H4–H5 coupling constants (J = 2.5 Hz) with a cis-epoxide geometry, contradicting earlier assumptions . Limitations: Lack of crystalline derivatives for X-ray validation .

Data Contradiction and Analysis

Q. How should researchers reconcile discrepancies between observed NMR couplings and computational models in this compound derivatives?

  • Statistical validation : Compare multiple computational methods (e.g., DFT vs. molecular mechanics) to assess model reliability.
  • Synthetic controls : Prepare stereoisomers (e.g., 39a) to empirically validate coupling constants.
  • Error analysis : Quantify uncertainties in NMR measurements (e.g., ±0.5 Hz) .

Q. What strategies mitigate low yields in this compound E’s macrolactonization step?

  • High-dilution conditions (0.001 M) to favor intramolecular cyclization over oligomerization.
  • Activating agents : Use of 2,4,6-trichlorobenzoyl chloride for efficient esterification .
  • Microwave-assisted synthesis to reduce reaction time and improve reproducibility .

Methodological Recommendations

What criteria define a robust research question for this compound-related studies?

  • Specificity : Focus on unresolved stereochemical or mechanistic gaps (e.g., "How does C6 methylation alter RCM transition-state entropy?").
  • Feasibility : Ensure access to chiral building blocks and advanced analytical tools (e.g., NOESY, ECD).
  • Novelty : Explore understudied analogs (e.g., this compound F) or biocatalytic routes .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.